molecular formula C25H34N2O5S B11585837 2-methylpropyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methylpropyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11585837
M. Wt: 474.6 g/mol
InChI Key: VRBAFADKUBMASX-UHFFFAOYSA-N
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Description

2-methylpropyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general approach includes:

    Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Modifications: Introduction of the methoxy and methylbutoxy groups is achieved through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to introduce the 2-methylpropyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-methylpropyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methylpropyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound could interfere with intracellular signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring structure, such as thiamine (Vitamin B1) and sulfathiazole, share some structural similarities.

    Pyrimido[2,1-b][1,3]thiazine Derivatives: Other derivatives of this scaffold may have different substituents but share the core structure.

Uniqueness

2-methylpropyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H34N2O5S

Molecular Weight

474.6 g/mol

IUPAC Name

2-methylpropyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C25H34N2O5S/c1-15(2)9-11-31-19-8-7-18(13-20(19)30-6)23-22(24(29)32-14-16(3)4)17(5)26-25-27(23)21(28)10-12-33-25/h7-8,13,15-16,23H,9-12,14H2,1-6H3

InChI Key

VRBAFADKUBMASX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCCC(C)C)OC)C(=O)OCC(C)C

Origin of Product

United States

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